4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline

Description

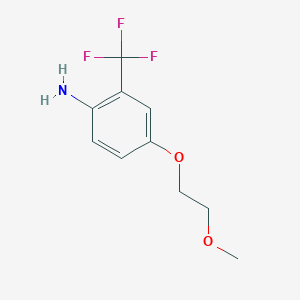

4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline is a fluorinated aromatic amine with the molecular formula C₁₀H₁₂F₃NO₂ (exact mass: 235.08 g/mol). Its structure features a trifluoromethyl (-CF₃) group at the 2-position of the aniline ring and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) substituent at the 4-position. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing properties of the -CF₃ group and the solubility-enhancing methoxyethoxy chain.

Key synthesis routes involve:

- Buchwald-Hartwig amination or Ullmann coupling to introduce the amino group .

- Hydrolysis of carbamate precursors (e.g., tert-butyl carbamate derivatives) under acidic conditions to yield the free aniline .

- Halogenation (e.g., iodination) for further functionalization .

However, its relevance persists in patent literature for synthesizing kinase inhibitors and antiproliferative agents .

Properties

IUPAC Name |

4-(2-methoxyethoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2/c1-15-4-5-16-7-2-3-9(14)8(6-7)10(11,12)13/h2-3,6H,4-5,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBFRGLDOJPXGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitro-2-(trifluoromethyl)aniline with 2-methoxyethanol under specific conditions to introduce the methoxyethoxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and specific conditions such as elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis

4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to interact with specific molecular targets makes it valuable in drug development. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug efficacy and bioavailability.

Case Study: Anti-inflammatory Agents

Research has indicated that derivatives of this compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15). In vitro studies demonstrated its potential as an anti-inflammatory agent, highlighting its therapeutic relevance.

Materials Science

Advanced Materials Development

In materials science, this compound is explored for its role in developing advanced materials such as polymers and coatings. The unique chemical properties imparted by the trifluoromethyl group contribute to enhanced stability and reactivity of these materials .

Applications in Coatings

The compound has been investigated for use in protective coatings due to its resistance to environmental degradation. This makes it suitable for applications in industries requiring durable materials that can withstand harsh conditions .

Biological Studies

Biological Assays

This compound serves as a probe or reagent in various biological assays aimed at studying enzyme activity or receptor binding. Its structural features allow it to effectively interact with biological macromolecules, providing insights into pharmacokinetic properties and therapeutic potential.

Potential Antitumor Activity

Recent studies have evaluated the cytotoxic effects of this compound against cancer cell lines such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells. Results indicated moderate cytotoxicity, suggesting further investigation into its potential as an anticancer agent is warranted .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical Synthesis | Intermediate for drugs targeting specific receptors or enzymes |

| Anti-inflammatory Agents | Inhibits COX-2 and LOX enzymes; potential therapeutic applications | |

| Materials Science | Advanced Materials Development | Used in polymers and coatings; enhances stability and reactivity |

| Biological Studies | Biological Assays | Probes for studying enzyme activity; interactions with biomolecules |

| Antitumor Activity | Moderate cytotoxicity against cancer cell lines; potential anticancer agent |

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity, solubility, and synthetic utility of 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline are influenced by its substituents. Below is a detailed comparison with analogous aniline derivatives:

Substituent Effects on Physical and Electronic Properties

Key Research Findings and Trends

Fluorine Substitution : Perfluoroalkyl groups (e.g., -C(CF₃)₂F) enhance thermal stability but reduce bioavailability due to extreme hydrophobicity .

Methoxyethoxy vs. Alkoxy Chains : The methoxyethoxy group balances solubility and metabolic stability, outperforming methylpentyloxy in drug candidates .

Positional Isomerism : 4-Substituted derivatives generally show higher activity than 2- or 3-substituted analogues in enzyme inhibition assays .

Biological Activity

4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a methoxyethoxy group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance lipophilicity, which may improve membrane permeability and binding affinity to biological targets, making it a candidate for drug development.

- Molecular Formula : C10H12F3NO2

- Molecular Weight : 235.20 g/mol

The structural features of this compound contribute to its reactivity and biological activity. The trifluoromethyl group at the para position of the aniline ring is particularly significant in enhancing the compound's pharmacological properties.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit significant biological activities, including:

- Antitumor Properties : Studies have shown that derivatives of this compound can inhibit tumor growth.

- Antiviral Properties : Investigations into its antiviral capabilities suggest potential applications in treating viral infections.

- Interactions with Biological Macromolecules : The compound's ability to bind tightly to proteins and other macromolecules is crucial for its therapeutic potential.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, facilitating easier penetration through cell membranes.

- Target Interaction : Once inside the cell, the compound interacts with various enzymes and receptors, modulating their activity and influencing cellular signaling pathways.

Antitumor Activity

A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed promising results. The compound demonstrated significant inhibitory effects against several human tumor cell lines, including:

- HeLa (cervical cancer)

- CaCo-2 (colon adenocarcinoma)

- 3T3-L1 (mouse embryo)

The IC50 values for these cell lines were recorded, indicating the concentration required to inhibit cell growth by 50%. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.12 |

| CaCo-2 | 3.45 |

| 3T3-L1 | 4.67 |

Antiviral Activity

In addition to its antitumor properties, the compound has been investigated for its antiviral activity against specific viral strains. Preliminary findings suggest that it may inhibit viral replication through interference with viral proteins. Further studies are necessary to elucidate the exact mechanisms involved.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with similar compounds is insightful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Methoxy-3-(trifluoromethyl)aniline | Trifluoromethyl at meta position | Known for strong antitumor activity |

| 4-Trifluoromethylphenylamine | Trifluoromethyl at para position | Utilized in agrochemicals |

| 3,4-Dimethoxy-2-trifluoromethylaniline | Two methoxy groups | Exhibits enhanced solubility |

| 4-Amino-2-methoxybenzotrifluoride | Amino group at para position | Used as a reagent in organic synthesis |

The unique combination of functional groups in this compound enhances both its reactivity and biological activity compared to other similar compounds.

Q & A

Q. What are the most efficient synthetic routes for 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline, and how can intermediates be characterized?

A common method involves deprotection of a tert-butyl carbamate intermediate using HCl in 1,4-dioxane, yielding the target compound in 82% efficiency . Intermediates are characterized via LCMS (e.g., m/z 236 [M+H]⁺) and HPLC retention time (0.83 minutes under SQD-AA05 conditions). Purity is confirmed by silica gel chromatography (0–40% ethyl acetate/hexane gradient) .

Q. How should researchers handle and store this compound to maintain stability?

The compound requires storage under inert atmospheres at –20°C, protected from light, due to its sensitivity to hydrolysis and photodegradation. Hazard statements (H315, H319, H372, H400) indicate risks of skin irritation, eye damage, and environmental toxicity, necessitating precautions like P305+P351+P338 (eye rinse protocols) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

LCMS (e.g., m/z 362 [M+H]⁺ for iodinated derivatives) and reverse-phase HPLC (e.g., YMC-Actus Triart C18 columns with methanol/water gradients) are essential for purity and structural validation. NMR (¹H/¹³C) and FTIR further confirm functional groups like the trifluoromethyl and methoxyethoxy moieties .

Q. What are the key structural features of this compound that influence its reactivity?

The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance, while the methoxyethoxy side chain increases solubility in polar aprotic solvents (e.g., DMF, acetonitrile). The amine group facilitates nucleophilic reactions, such as iodination (93% yield with N-iodosuccinimide in acetic acid) .

Q. How can researchers optimize yields in multistep syntheses involving this compound?

Yields improve with controlled reaction conditions (e.g., 60°C for bromination using NBS in DMF) and purification via C18 reverse-phase chromatography (acetonitrile/water gradients). Catalytic systems like tetrakis(triphenylphosphine)palladium(0) enhance cross-coupling efficiency (98% yield in Suzuki-Miyaura reactions) .

Advanced Research Questions

Q. What role does this compound play in designing tubulin-targeting agents, and how can binding mechanisms be elucidated?

Derivatives of nitroaniline (e.g., dinitroaniline analogs) bind plant α-tubulin, disrupting microtubule dynamics. Computational docking studies (using Autodock Vina) and mutagenesis of tubulin’s nitroaniline-binding site (e.g., T238A mutations in Arabidopsis) clarify structure-activity relationships .

Q. How can regioselective functionalization of the aniline ring be achieved for pesticide intermediate synthesis?

Electrophilic aromatic substitution at the para position is favored due to the trifluoromethyl group’s meta-directing effect. For example, bromination at the 5-position using NBS in ethyl acetate achieves 89% regioselectivity. Subsequent cross-coupling with pyrimidine boronic esters (via Pd catalysis) generates bioactive intermediates .

Q. What computational methods are suitable for predicting the metabolic fate of this compound in pesticide formulations?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict metabolic pathways like oxidative demethylation. In vitro assays with cytochrome P450 enzymes (e.g., CYP3A4) validate desmethyl metabolites, which act as GABA receptor antagonists in insects .

Q. How can researchers address contradictions in biological activity data for derivatives of this compound?

Contradictions arise from divergent substituent effects. For example, 2-methoxyethoxy groups enhance solubility but reduce membrane permeability. Systematic SAR studies using logP measurements (shake-flask method) and cellular uptake assays (e.g., Caco-2 models) resolve such discrepancies .

Q. What strategies improve the scalability of this compound synthesis for high-throughput applications?

Flow chemistry systems reduce reaction times (e.g., 2 hours for iodination vs. 20 hours in batch) and improve reproducibility. Solvent recycling (e.g., ethyl acetate recovery via distillation) and catalytic reusability (e.g., Pd nanoparticles on SiO₂) lower costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.